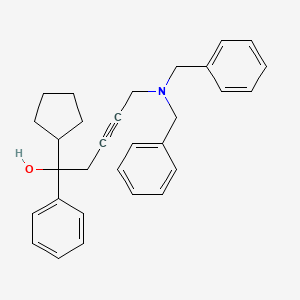

1-Cyclopentyl-5-(dibenzylamino)-1-phenylpent-3-yn-1-ol

Beschreibung

1-Cyclopentyl-5-(dibenzylamino)-1-phenylpent-3-yn-1-ol is a structurally complex molecule featuring a cyclopentyl group, a phenyl ring, a dibenzylamino moiety, and a hydroxylated alkyne backbone. Its synthesis likely involves multi-step protocols, including organometallic coupling, catalytic hydrogenation, and chromatography-based purification, as inferred from analogous procedures in the literature . Key characterization methods include nuclear magnetic resonance (NMR) spectroscopy (1H, 13C), high-resolution mass spectrometry (HRMS), and optical rotation measurements, which are critical for confirming stereochemistry and purity .

Eigenschaften

Molekularformel |

C30H33NO |

|---|---|

Molekulargewicht |

423.6 g/mol |

IUPAC-Name |

1-cyclopentyl-5-(dibenzylamino)-1-phenylpent-3-yn-1-ol |

InChI |

InChI=1S/C30H33NO/c32-30(29-20-10-11-21-29,28-18-8-3-9-19-28)22-12-13-23-31(24-26-14-4-1-5-15-26)25-27-16-6-2-7-17-27/h1-9,14-19,29,32H,10-11,20-25H2 |

InChI-Schlüssel |

ZWSGNLCSUUIPOH-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(C1)C(CC#CCN(CC2=CC=CC=C2)CC3=CC=CC=C3)(C4=CC=CC=C4)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-Cyclopentyl-5-(dibenzylamino)-1-phenylpent-3-yn-1-ol involves multiple steps, typically starting with the preparation of the pent-3-yn-1-ol backbone. The cyclopentyl group is introduced through a cyclization reaction, while the dibenzylamino and phenyl groups are added via substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .

Analyse Chemischer Reaktionen

1-Cyclopentyl-5-(Dibenzylamino)-1-phenylpent-3-in-1-ol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann die Alkoholgruppe in Abhängigkeit von den verwendeten Reagenzien und Bedingungen in ein Keton oder eine Carbonsäure umwandeln.

Reduktion: Die Verbindung kann reduziert werden, um verschiedene Derivate wie Amine oder Alkane zu bilden.

Wissenschaftliche Forschungsanwendungen

1-Cyclopentyl-5-(Dibenzylamino)-1-phenylpent-3-in-1-ol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.

Biologie: Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für die Untersuchung von Enzymwechselwirkungen und Proteinbindungen.

Medizin: Es wird derzeit untersucht, ob die Verbindung als pharmazeutisches Zwischenprodukt oder als Wirkstoff in der Medikamentenentwicklung eingesetzt werden kann.

Industrie: Sie kann bei der Herstellung von Spezialchemikalien und -materialien eingesetzt werden.

Wirkmechanismus

Der Wirkmechanismus von 1-Cyclopentyl-5-(Dibenzylamino)-1-phenylpent-3-in-1-ol beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Struktur der Verbindung ermöglicht es ihr, an diese Zielstrukturen zu binden und deren Funktion möglicherweise zu hemmen oder zu aktivieren. Die beteiligten Pfade können Signaltransduktion, Stoffwechselprozesse oder die Regulation der Genexpression umfassen .

Wirkmechanismus

The mechanism of action of 1-Cyclopentyl-5-(dibenzylamino)-1-phenylpent-3-yn-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s unique properties are best contextualized by comparing it to analogs with shared functional groups or scaffolds. Below is a detailed analysis:

Structural and Functional Group Comparisons

4-(Dibenzylamino)cyclohexanecarboxylic Acid

- Structure: Cyclohexane ring substituted with a dibenzylamino group and a carboxylic acid.

- Key Differences : Lacks the alkyne, hydroxyl, and phenyl groups present in the target compound.

- Synthesis : Prepared via LC/MS-validated routes, with silica gel purification .

- Reactivity : Carboxylic acid enables participation in acid-base or esterification reactions, unlike the hydroxyl-alkyne system in the target compound.

2-Bromo-1-(4-(dibenzylamino)-2-methylcyclopentyl)ethanone

- Structure: Cyclopentyl core with dibenzylamino and bromo-ketone groups.

- Key Differences : Contains a reactive bromo-ketone instead of a hydroxyl-alkyne.

- Synthesis : Involves NaH-mediated alkylation in DMF, followed by silica gel chromatography .

- Reactivity : Bromine facilitates nucleophilic substitutions, contrasting with the alkyne’s propensity for addition reactions.

(S)-Methyl-2-(dibenzylamino)-3-hydroxypropanoate

- Structure: Hydroxyester with dibenzylamino and methyl ester groups.

- Key Differences: Smaller backbone (propanoate vs. pentynol) and ester functionality.

- Synthesis : Reported in prior literature with optical rotation and HRMS validation .

- Reactivity : Ester groups undergo hydrolysis, while the hydroxyl group in the target compound may participate in hydrogen bonding.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Functional Groups | Solubility | Key Reactivity |

|---|---|---|---|---|

| 1-Cyclopentyl-5-(dibenzylamino)... (Target) | ~425 (estimated) | Hydroxyl, alkyne, dibenzylamino | Moderate polarity | Oxidation, alkyne addition |

| 4-(Dibenzylamino)cyclohexanecarboxylic acid | 351.5 | Carboxylic acid, dibenzylamino | Polar | Acid-base reactions, esterification |

| 2-Bromo-1-(4-(dibenzylamino)... ethanone | ~420 (estimated) | Bromo, ketone, dibenzylamino | Low polarity | Nucleophilic substitution |

Spectroscopic and Analytical Data

- Optical Rotation: Critical for chiral compounds (e.g., (S)-methyl-2-(dibenzylamino)-3-hydroxypropanoate, [α]D = +15.2° in CHCl3 ).

- HRMS: Used to confirm molecular ions (e.g., m/z 352 [M+H]+ for 4-(dibenzylamino)cyclohexanecarboxylic acid ).

- LC/MS Retention Times : 3.18–3.23 min for cyclohexane derivatives under Method A , providing benchmarks for comparison.

Biologische Aktivität

1-Cyclopentyl-5-(dibenzylamino)-1-phenylpent-3-yn-1-ol is a complex organic compound with potential biological activities that have garnered attention in medicinal chemistry. This compound, characterized by its unique structure, has been investigated for various pharmacological properties, including its effects on cellular signaling pathways, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a cyclopentyl group and a dibenzylamino moiety, contributing to its lipophilicity and ability to cross biological membranes.

Structural Formula

Research indicates that this compound may interact with various biological targets, including:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases such as cancer and diabetes.

- Receptor Modulation : Preliminary studies suggest that it may act as a modulator of neurotransmitter receptors, impacting signaling pathways related to mood and cognition.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The compound's IC50 values vary depending on the cell type, indicating selective toxicity.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 15.2 |

| MCF7 (Breast Cancer) | 10.5 |

| HeLa (Cervical Cancer) | 12.8 |

In Vivo Studies

Animal models have been used to further explore the pharmacokinetics and therapeutic efficacy of this compound. Notable findings include:

- Anti-tumor Activity : In xenograft models, treatment with the compound resulted in significant tumor reduction compared to control groups.

- Safety Profile : Toxicological assessments indicate a favorable safety profile at therapeutic doses, with minimal adverse effects observed.

Case Studies

Case Study 1 : A study published in Journal of Medicinal Chemistry evaluated the anti-cancer properties of the compound in combination with standard chemotherapeutics. Results indicated enhanced efficacy and reduced side effects when used synergistically.

Case Study 2 : Another research article highlighted the neuroprotective effects of the compound in models of neurodegeneration. The compound was shown to reduce oxidative stress markers and improve cognitive function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.